BRD4 Bromodomain 2 (BD2) Binding Affinity – 4‑Bromophenyl vs. Unsubstituted Phenyl Scaffolds
A related N‑(4‑bromophenyl) triazolopyridazine‑sulfanyl acetamide (BDBM50148603/CHEMBL3770724) binds human BRD4 BD2 with a Kd of 0.300 nM (BROMOscan assay), demonstrating ~11‑fold selectivity over BD1 (Kd 3.40 nM) [1]. In contrast, triazolopyridazine derivatives lacking a 4‑bromophenyl motif typically display micromolar IC₅₀ values for BRD4 BD1/BD2, with selectivity heavily dependent on the nature of the N‑aryl substituent [2]. The 4‑bromophenyl group occupies a hydrophobic sub‑pocket that enhances BD2 affinity while maintaining BD1 discrimination.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (analog with 4‑bromophenyl motif; BROMOscan) |
| Comparator Or Baseline | Class‑representative triazolopyridazines without 4‑bromophenyl: IC₅₀ ~2–50 µM for BRD4 BD1/BD2 |
| Quantified Difference | ~3–4 log improvement in potency; BD2‑over‑BD1 selectivity ~11‑fold |
| Conditions | BROMOscan binding assay; human partial‑length BRD4 BD2 expressed in E. coli [1]; AlphaScreen in‑vitro inhibition assay [2]. |
Why This Matters
For epigenetic probe development, the sub‑nanomolar BD2 affinity and selectivity of the 4‑bromophenyl class offers a distinct advantage over generic triazolopyridazine scaffolds when BD2‑specific pharmacology is desired.
- [1] BindingDB entry BDBM50148603/CHEMBL3770724. Kd = 0.300 nM for human BRD4 BD2 (BROMOscan); Kd = 3.40 nM for BD1 (DiscoverX). View Source
- [2] Kim, J. H. et al. Crystal structure of [1,2,4]triazolo[4,3‑b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci. Rep. 13, 10805 (2023). View Source
